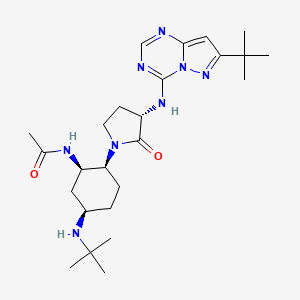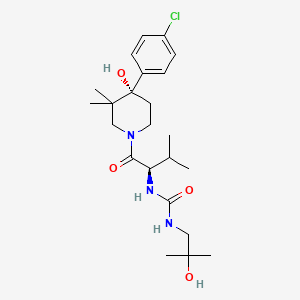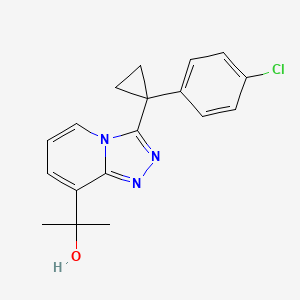
BP-5-087
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BP-5-087 is a STAT3 inhibitor, combining with BCR-ABL1 inhibition to overcome kinase-independent resistance in chronic myeloid leukemia.
Applications De Recherche Scientifique
Biomedical Applications
Black phosphorus (BP) has garnered significant interest in the biomedical field due to its unique properties such as layer-dependent bandgap, carrier mobility, large surface-area-to-volume ratio, biodegradability, photoacoustic properties, and biocompatibility. These features make BP an ideal candidate for photothermal therapy, photodynamic therapy, drug delivery, 3D printing, bioimaging, biosensing, and theranostics. Challenges like surface instability due to chemical degradation are being addressed to expand its application scope (Luo et al., 2019).
Chemical Sensing
BP's anisotropic electroconductivity, tunable direct bandgap, surface activity, and biodegradability make it a significant material in the development of various electrochemical sensors. Recent advancements include chemically modified electrodes, electrochemiluminescence sensors, enzyme electrodes, electrochemical aptasensors, electrochemical immunosensors, and ion-selective electrodes. The protection methodologies for enhancing BP's stability are also explored in this context (Li et al., 2021).
Optoelectronics and Electronics
BP is reintroduced as an anisotropic layered material with potential in optoelectronics and electronics. It demonstrates high mobility and a substantial on-off current ratio, showing promise for thin-film electronics and infrared optoelectronics. Its anisotropic properties are particularly advantageous for novel device applications (Xia et al., 2014).
Photonics and Solid-State Lasers
Few-layer BP is shown to be an effective optical modulator for solid-state lasers, producing short laser pulses. This demonstrates BP's potential in ultrafast photonics applications (Ma et al., 2015).
Energy Storage and Catalysis
BP is being explored for its application in energy storage, catalysis, and sensor applications due to its high charge-carrier mobility, theoretical capacity, and anisotropic structure. Its applications span across Li-/Na-ion battery anodes, catalysis in oxygen evolution/hydrogen evolution reactions, photocatalytic hydrogen production, and selective sensors (Liu et al., 2018).
Synthesis and Application for Solar Cells
BP's tunable bandgap, high carrier mobility, and ambipolar conduction ability make it a promising candidate for solar cell applications. Its synthesis, properties, and potential use in emerging solar cells are highlighted (Batmunkh et al., 2018).
Biodegradable Polymers and Biomedical Applications
BP, also known as phosphorene, has been recognized for its optical, mechanical properties, electrical conductivity, and electron-transfer capacity. These attributes make it a potential alternative to graphene-based materials in biomedical applications, such as biosensing, drug delivery, photoacoustic imaging, and cancer therapies (Choi et al., 2018).
Sensing Material in Nanotechnology
BP's "puckered" lattice structure and higher surface to volume ratio compared to graphene and transition metal dichalcogenides (TMDs) offer unique advantages in sensing applications. This includes gas sensing, humidity sensing, photo-detection, bio-sensing, and ion sensing (Yang et al., 2018).
Propriétés
Numéro CAS |
1803281-30-2 |
|---|---|
Nom du produit |
BP-5-087 |
Formule moléculaire |
C37H37F3N2O6S |
Poids moléculaire |
694.77 |
Nom IUPAC |
4-(N-(4-cyclohexylbenzyl)-2-((N-(2-methylbenzyl)-4-(trifluoromethyl)phenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C37H37F3N2O6S/c1-25-7-5-6-10-29(25)23-41(49(47,48)32-18-15-30(16-19-32)37(38,39)40)24-35(44)42(31-17-20-33(36(45)46)34(43)21-31)22-26-11-13-28(14-12-26)27-8-3-2-4-9-27/h5-7,10-21,27,43H,2-4,8-9,22-24H2,1H3,(H,45,46) |
Clé InChI |
IDTZFQNZGVMMTM-UHFFFAOYSA-N |
SMILES |
FC(F)(F)C1=CC=C(S(=O)(N(CC(N(C2=CC=C(C(O)=O)C(O)=C2)CC3=CC=C(C4CCCCC4)C=C3)=O)CC5=C(C)C=CC=C5)=O)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BP-5-087; BP5087; BP 5 087; BP5-087; BP-5087 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



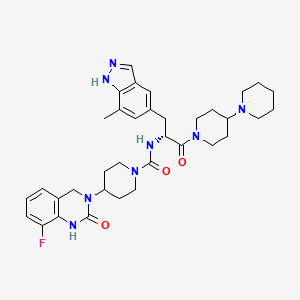
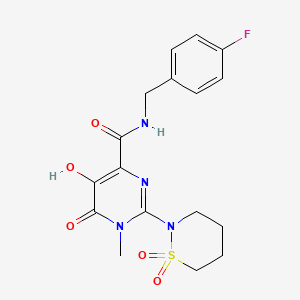
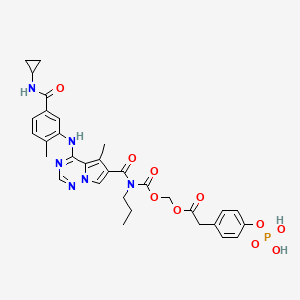
![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)
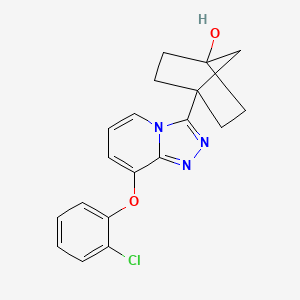
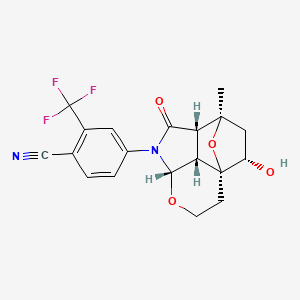
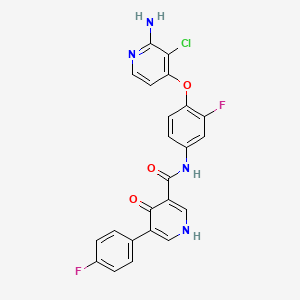
![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)
